molecular formula C11H8F3N3O2 B6361620 3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole CAS No. 1006525-91-2

3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole

Cat. No.: B6361620
CAS No.: 1006525-91-2
M. Wt: 271.19 g/mol
InChI Key: IBURIUZKZNPBEP-UHFFFAOYSA-N
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Description

3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl group and the nitro group in this compound enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-(trifluoromethyl)benzyl bromide with hydrazine hydrate, followed by nitration. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and cyclization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, potassium tert-butoxide, DMF as solvent.

Major Products Formed

Scientific Research Applications

3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole: Known for its unique combination of nitro and trifluoromethyl groups.

    3-Nitro-1-{[2-(chloromethyl)phenyl]methyl}-1H-pyrazole: Similar structure but with a chloromethyl group instead of trifluoromethyl.

    3-Nitro-1-{[2-(methyl)phenyl]methyl}-1H-pyrazole: Contains a methyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased stability and lipophilicity, which are not observed in its analogs with different substituents. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-nitro-1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)9-4-2-1-3-8(9)7-16-6-5-10(15-16)17(18)19/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBURIUZKZNPBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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